3-Methyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-Methyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, which is further functionalized with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Piperidine Functionalization: The piperidine ring is often introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen substituents can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can lead to fully hydrogenated rings or ring-opened products.
Scientific Research Applications
3-Methyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(1-piperidinyl)pyridine: Similar in structure but lacks the oxadiazole ring, which may result in different biological activity and chemical reactivity.
3-Methyl-2-(4-piperidinylmethoxy)pyridine: Similar but without the methyl group on the oxadiazole ring, potentially affecting its pharmacokinetic properties.
Uniqueness
The presence of the oxadiazole ring in 3-Methyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine imparts unique electronic properties and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H22N4O2 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-methyl-5-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H22N4O2/c1-12-4-3-7-17-16(12)21-11-14-5-8-20(9-6-14)10-15-19-18-13(2)22-15/h3-4,7,14H,5-6,8-11H2,1-2H3 |
InChI Key |
XVTDFNCTJSSYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=C(O3)C |
Origin of Product |
United States |
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